molecular formula C22H22N4O4S B368480 N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-12-3

N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No. B368480
CAS RN: 902255-12-3
M. Wt: 438.5g/mol
InChI Key: PROXFKYIKWHHPS-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

While specific synthesis information for this compound was not found, it’s known that 1,3,4-thiadiazole derivatives have been synthesized for their various biological activities .

Scientific Research Applications

Molecular Modeling, Synthesis, and Pharmacological Evaluation

Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, closely related to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Compounds in this series demonstrated significant in vitro anti-inflammatory activity, with one compound showing a 72.5% activity compared to ibuprofen's 47.7%. Analgesic activity was also notable, with the highest recorded at 69.8%. The study's insights into structure-based drug design helped reveal the action mechanism and specificity of these compounds against the COX-2 enzyme, with anti-inflammatory activity and ulcerogenic potential aligning with molecular modeling studies on cyclooxygenase enzyme (Shkair et al., 2016).

GLS Inhibitors for Therapeutic Potential

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share a structural resemblance with the compound , have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors were explored to identify more potent GLS inhibitors with improved drug-like molecular properties. Some truncated analogs retained BPTES's potency, offering an opportunity to enhance its aqueous solubility. One analog exhibited similar potency to BPTES and showed potential in attenuating the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Exploration in Diversity of Structures

The synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives showcases the potential of structural diversity within this compound class. These synthesized derivatives were confirmed through various spectral data, indicating a broad exploration in the structural variants and their potential applications (Wang et al., 2010).

Antioxidant, Antimicrobial, and Toxic Properties

Synthesis and Characterization of Novel Derivatives

New series of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazol-2-yl)acetamide compounds were synthesized. Their structures were characterized using analytical and spectroscopic methods. These compounds were also evaluated for their antioxidant, antimicrobial, and toxic properties, providing insights into their potential applications in these areas (Al-Khazragie et al., 2022).

Future Directions

While specific future directions for this compound were not found, it’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities and are a great interest of researchers .

properties

IUPAC Name

N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)30-13-12-25-19-7-5-4-6-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXFKYIKWHHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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